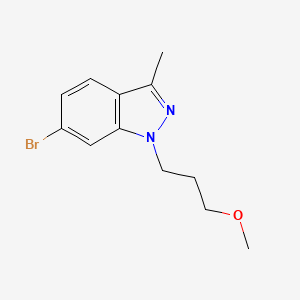

6-溴-1-(3-甲氧基丙基)-3-甲基-1H-吲唑

描述

6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole, also known as BMP-3MI, is a heterocyclic compound that has been studied for its potential applications in several scientific research fields. BMP-3MI has been found to have a wide range of biochemical and physiological effects, and its synthesis method is relatively simple and straightforward. In

科学研究应用

药理学重要性

Indazole衍生物,包括化合物如6-溴-1-(3-甲氧基丙基)-3-甲基-1H-吲唑,以其广泛的生物活性而闻名。这些化合物构成了许多具有潜在治疗价值的分子的核心结构。它们在癌症和炎症治疗领域表现出有希望的结果,对管理涉及蛋白激酶和神经退行性疾病的疾病起到了关键作用。这突显了indazole骨架在药理学研究中的重要性以及在开发新型治疗剂中的作用(Denya, Malan, & Joubert, 2018)。

多样化的生物活性

Indazole,包括所讨论的特定化合物,由于其多样化的生物活性对药物的开发至关重要。它们展示了广泛的药理特性,包括抗菌、抗癌、抗炎、抗糖尿病、抗病毒和抗精神病效果。这使它们在药物发现和药物化学领域具有极高的价值,为跨越各种疾病领域的新治疗方法铺平了道路(Ali, Dar, Pradhan, & Farooqui, 2013)。

酶抑制和癌症治疗

Indazole衍生物正在广泛研究其抗肿瘤特性。它们已被开发为各种分子靶点的抑制剂,如成纤维细胞生长因子受体(FGFRs)、吲哌酸-2,3-二氧化酶1(IDO1)和Bcr-Abl等。这些化合物表现出相当大的抗肿瘤活性,使它们成为癌症治疗的有力候选药物。基于indazole衍生物的结构活性关系的结构修饰对于开发更有效的抗癌前导化合物或临床药物至关重要(Wan, He, Li, & Tang, 2019)。

合成化学和材料科学

除了其生物应用外,indazole衍生物在合成化学和材料科学领域也具有重要意义。它们作为合成复杂分子的关键骨架,并在液晶、固相有机合成以及作为燃料和油品添加剂中发挥作用。新合成方法的开发和对新的具有生物活性的1,2,3-三唑的探索正在进行中,突显了这些化合物多方面的应用(Kaushik et al., 2019)。

作用机制

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for the development of new therapeutic derivatives .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . The specific interactions and resulting changes would depend on the particular receptors that this compound binds to.

Biochemical Pathways

Indole derivatives are known to affect a variety of pathways, leading to diverse biological activities . The specific pathways affected by this compound would depend on its specific targets and mode of action.

Result of Action

Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific effects of this compound would depend on its specific targets and mode of action.

属性

IUPAC Name |

6-bromo-1-(3-methoxypropyl)-3-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O/c1-9-11-5-4-10(13)8-12(11)15(14-9)6-3-7-16-2/h4-5,8H,3,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYIYWLFVGBFSJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=CC(=C2)Br)CCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30631068 | |

| Record name | 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole | |

CAS RN |

865156-81-6 | |

| Record name | 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

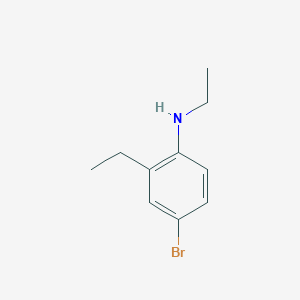

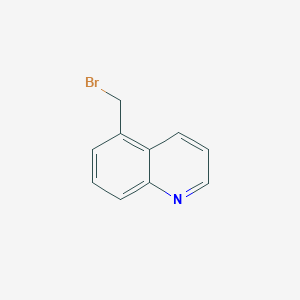

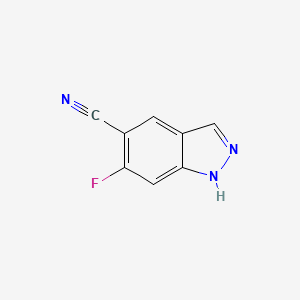

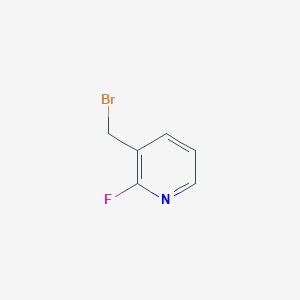

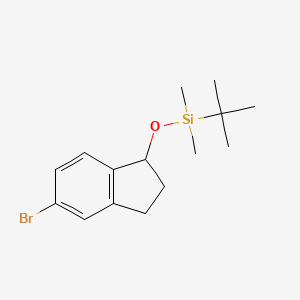

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride](/img/structure/B1344714.png)